N-(1H-5-Indazolyl)-N-(4-piperidyl)amine
Description
N-(1H-5-Indazolyl)-N-(4-piperidyl)amine is a heterocyclic amine featuring a 1H-indazole moiety linked via an amine group to a 4-piperidyl ring. Indazole derivatives are notable for their pharmacological versatility, including kinase inhibition and neurotransmitter modulation.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-piperidin-4-yl-1H-indazol-5-amine |
InChI |
InChI=1S/C12H16N4/c1-2-12-9(8-14-16-12)7-11(1)15-10-3-5-13-6-4-10/h1-2,7-8,10,13,15H,3-6H2,(H,14,16) |
InChI Key |
UTTRIAGDXSAEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares N-(1H-5-Indazolyl)-N-(4-piperidyl)amine with analogs from the provided evidence, focusing on molecular properties and substituent effects:
Key Observations :
- Heterocyclic Core: Replacing indazole with benzothiazole (as in ) or benzimidazole (as in ) alters electron distribution and binding affinity.
- Molecular Weight : The target compound (MW ~216) is smaller than analogs like (MW 463), suggesting better membrane permeability but possibly lower target specificity.
Pharmacological Potential
- Neuroprotective Applications : The piperidylamine motif in is a key intermediate in synthesizing Lubeluzole, a neuroprotective agent. This suggests that This compound may share similar mechanisms, such as sodium channel modulation .
- Kinase Inhibition: Benzimidazole-pyridine hybrids (e.g., ) are known CDK inhibitors. The indazole core in the target compound could similarly target kinases like JAK or Aurora kinases.
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